4-phenoxy-N-(pyridin-4-ylmethyl)butanamide
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Overview
Description
4-phenoxy-N-[(pyridin-4-yl)methyl]butanamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a phenoxy group and a pyridinylmethyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-[(pyridin-4-yl)methyl]butanamide typically involves the condensation of 4-phenoxybenzoic acid with (pyridin-4-yl)methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-phenoxybenzoic acid and (pyridin-4-yl)methylamine.
Reaction Conditions: The reaction is typically conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Solvent: Common solvents used include dichloromethane (DCM) or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 4-phenoxy-N-[(pyridin-4-yl)methyl]butanamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow reactors may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-[(pyridin-4-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridinylmethyl derivatives.
Scientific Research Applications
4-phenoxy-N-[(pyridin-4-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenoxy-N-[(pyridin-4-yl)methyl]butanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit kinases or other enzymes involved in disease pathways.
Comparison with Similar Compounds
4-phenoxy-N-[(pyridin-4-yl)methyl]butanamide can be compared with other similar compounds, such as:
4-phenoxy-N-[(pyridin-2-yl)methyl]benzamide: Similar structure but with a different position of the pyridinyl group.
4-phenoxy-N-[(pyridin-3-yl)methyl]butanamide: Another positional isomer with distinct chemical properties.
4-phenoxy-N-[(pyridin-4-yl)methyl]benzamide: Similar backbone but with a benzamide group instead of butanamide.
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4-phenoxy-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-13-14-8-10-17-11-9-14)7-4-12-20-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2,(H,18,19) |
InChI Key |
IHYNVNLNEVRLFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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